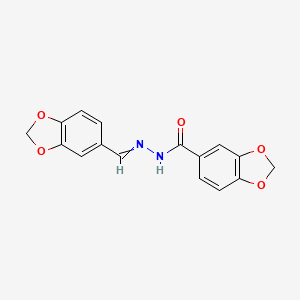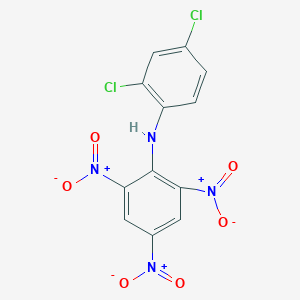![molecular formula C26H20N2O2S2 B11968862 (3Z)-1-benzyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11968862.png)
(3Z)-1-benzyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-1-benzyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes an indole core, a thiazolidinone ring, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-benzyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of the indole core, the thiazolidinone ring, and the subsequent functionalization of these structures. Common synthetic routes may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Formation of the Thiazolidinone Ring: This involves the reaction of a thiourea derivative with a carbonyl compound, often under basic conditions.
Coupling and Functionalization: The indole and thiazolidinone intermediates are coupled, and further functionalization is carried out to introduce the benzyl and phenylethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(3Z)-1-benzyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
(3Z)-1-benzyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study biochemical pathways and interactions due to its potential biological activity.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
作用機序
The mechanism of action of (3Z)-1-benzyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone ring structure, which are known for their biological activity.
Indole Derivatives: Compounds containing an indole core, which are widely studied for their pharmacological properties.
Uniqueness
(3Z)-1-benzyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is unique due to its combination of an indole core and a thiazolidinone ring, along with specific functional groups that confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C26H20N2O2S2 |
|---|---|
分子量 |
456.6 g/mol |
IUPAC名 |
(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H20N2O2S2/c29-24-22(20-13-7-8-14-21(20)28(24)17-19-11-5-2-6-12-19)23-25(30)27(26(31)32-23)16-15-18-9-3-1-4-10-18/h1-14H,15-17H2/b23-22- |
InChIキー |
CTGPQWHFYRRPJT-FCQUAONHSA-N |
異性体SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)/SC2=S |
正規SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methylaniline](/img/structure/B11968779.png)
![N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11968781.png)
![1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol](/img/structure/B11968786.png)
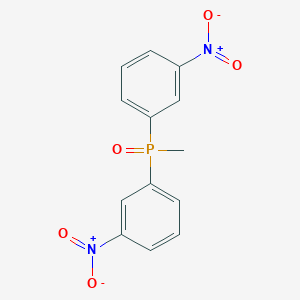
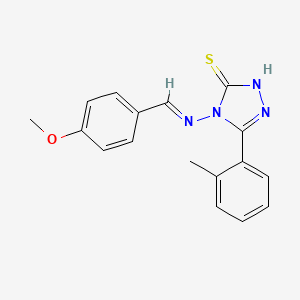
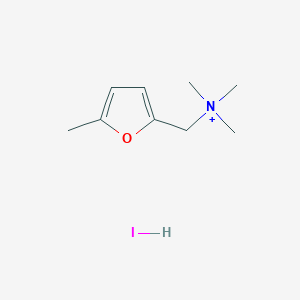

![4-Methoxyphenyl 4-(4-{[(4-methoxyphenoxy)carbonyl]amino}benzyl)phenylcarbamate](/img/structure/B11968811.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11968813.png)
![(5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968822.png)
![12,15,36,39,42,45-Hexaoxanonacyclo[44.8.0.02,11.03,8.016,25.019,24.026,35.027,32.049,54]tetrapentaconta-1(46),2(11),3,5,7,9,16(25),17,19,21,23,26(35),27,29,31,33,47,49,51,53-icosaene](/img/structure/B11968840.png)
